6-Chloro-N-cyclopentyl-2-pyrazinamine

Descripción general

Descripción

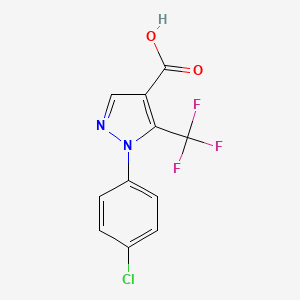

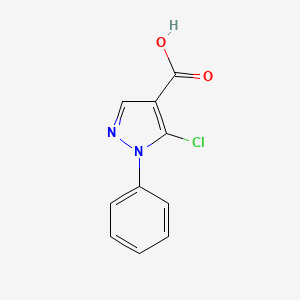

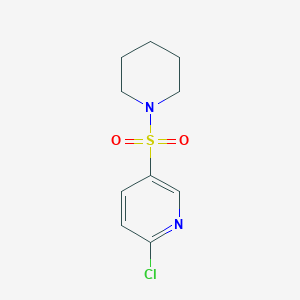

6-Chloro-N-cyclopentyl-2-pyrazinamine is a heterocyclic organic compound . Its IUPAC name is 6-chloro-N-cyclopentylpyrazin-2-amine . The molecular weight of this compound is 197.67 and its molecular formula is C9H12ClN3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: C1CCC(C1)NC2=CN=CC(=N2)Cl . The InChI Key for this compound is LBQDAQLQAZKFRN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The exact mass of this compound is 197.07200 . It has 3 H-Bond acceptors and 1 H-Bond donor . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación

DNA Binding and Antimicrobial Properties

Pyrazine derivatives, such as 6-Chloro-N-cyclopentyl-2-pyrazinamine, have been studied for their DNA binding capabilities and antimicrobial properties. Research involving similar pyrazine compounds demonstrated significant DNA affinity and cytotoxicity studies indicated non-toxicity toward human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).

Synthesis and Chemical Interactions

The compound has been involved in studies exploring synthetic pathways, like the 1,3-dipolar cycloaddition reaction, to create novel compounds for further scientific exploration. Such studies have provided insights into reaction mechanisms and the formation of related compounds (Kim et al., 1990).

Antimycobacterial and Antibacterial Properties

There's a significant body of research on the antimycobacterial and antibacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, a category that includes compounds like this compound. These studies have shown promising activity against various mycobacterial strains, suggesting potential therapeutic applications in treating bacterial infections (Zítko et al., 2011).

Drug Design and Development

Research on pyrazine derivatives has been instrumental in drug design and development, especially in the context of anti-inflammatory and analgesic activities. These studies have highlighted the pharmacotherapeutic potential of these compounds, providing a foundation for future drug discovery efforts (Kumar et al., 2012).

Photosynthesis-Inhibiting Activity

This compound and its analogues have been examined for their ability to inhibit photosynthetic electron transport. Such studies are critical in understanding the compound's impact on biological systems and its potential applications in areas like herbicide development (Doležal et al., 2010).

Anticancer Research

The compound has been part of anticancer research, where its derivatives have shown efficacy against various cancer cell lines. This research is pivotal in identifying new potential therapeutic agents for cancer treatment (Montoya et al., 2014).

Metabolic Studies

This compound has been included in metabolic studies to understand its transformation within biological systems. Such research is crucial for developing accurate dosing guidelines and understanding the drug's pharmacokinetics (Sidwaba et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 6-Chloro-N-cyclopentyl-2-pyrazinamine is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB) . This compound is a highly specific agent and demonstrates clinically significant antibacterial activity only against this bacterium .

Biochemical Pathways

This compound interferes with the synthesis of new fatty acids in M. tuberculosis, which are required for the bacterium’s growth and replication . This disruption of fatty acid synthesis is thought to be the primary biochemical pathway affected by the compound .

Pharmacokinetics

It is known that the compound is metabolized within the bacterium to its active form, pyrazinoic acid .

Result of Action

The result of the action of this compound is the inhibition of growth and replication of M. tuberculosis . By disrupting fatty acid synthesis, the compound prevents the bacterium from proliferating, thereby helping to control the spread of TB .

Action Environment

The action of this compound is thought to be more active at an acidic pH, such as within macrophages . The role of the compound against intracellular organisms remains uncertain .

Propiedades

IUPAC Name |

6-chloro-N-cyclopentylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-5-11-6-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQDAQLQAZKFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435629 | |

| Record name | 6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642459-02-7 | |

| Record name | 6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide](/img/structure/B3024714.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3024726.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024729.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B3024730.png)

![4-Chloro-2-[(ethylamino)methyl]phenol](/img/structure/B3024733.png)